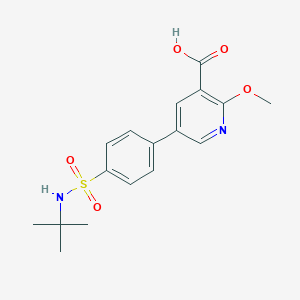
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2MNA) is a synthetic derivative of nicotinic acid (NA) and is a highly potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a non-selective inhibitor of FAAH and has been used in a variety of scientific research applications. 5-BSA-2MNA has been used in biochemical and physiological studies to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-BSA-2MNA has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states.
Mechanism of Action
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a non-selective inhibitor of FAAH, which is an enzyme that catalyzes the hydrolysis of fatty acid amides and has been implicated in the regulation of lipid metabolism, inflammation, and pain signaling. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% binds to the active site of FAAH and blocks the enzyme’s catalytic activity, resulting in the accumulation of fatty acid amides in the body. This leads to a variety of physiological effects, including the modulation of lipid metabolism, inflammation, and pain signaling.
Biochemical and Physiological Effects
The inhibition of FAAH by 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the endocannabinoid system, leading to the potential therapeutic effects of FAAH inhibition in various disease states.
Advantages and Limitations for Lab Experiments
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments offers several advantages. It is a highly potent inhibitor of FAAH, and it has been used in a variety of scientific research applications. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is easily synthesized from nicotinic acid and can be used in a variety of biochemical and physiological studies. However, there are also some limitations to the use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. For example, it is a non-selective inhibitor of FAAH, which may lead to the inhibition of other enzymes and proteins.
Future Directions
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has the potential to provide insights into the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to assess the potential therapeutic effects of FAAH inhibition in various disease states. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to develop novel FAAH inhibitors that are more selective and have fewer side effects.
Synthesis Methods
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% can be synthesized from nicotinic acid by a two-step reaction. The first step involves the reaction of nicotinic acid with 4-t-butylsulfamoylphenyl bromide in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid. The second step involves the reaction of 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%.
Scientific Research Applications
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has also been used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system.
properties
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-11(6-8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSNHDAUQHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




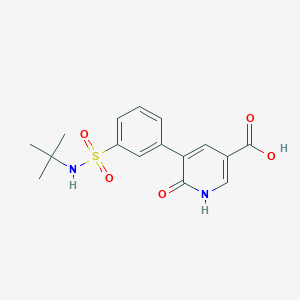




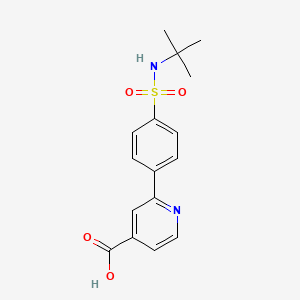
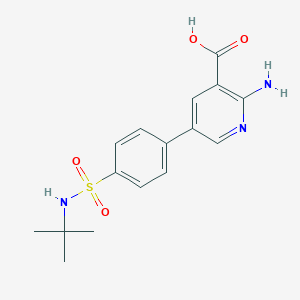
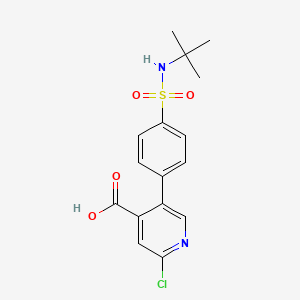
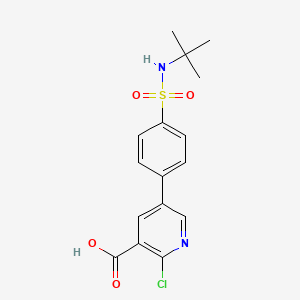
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)